3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid
CAS No.:
Cat. No.: VC19959845
Molecular Formula: C12H13NO3S
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3S |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzothiophene-3-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C12H13NO3S/c14-11(15)5-6-13-12(16)9-7-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
| Standard InChI Key | SCEVQBGFYQGANV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2S1)C(=O)NCCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₃NO₃S, with a molecular weight of 251.30 g/mol. Its structure comprises a 2,3-dihydrobenzo[b]thiophene ring system, where the thiophene moiety is partially saturated, reducing aromaticity compared to fully unsaturated analogs. At position 3 of the thiophene ring, a carboxamide group (–CONH–) is attached, which is further linked to a propanoic acid (–CH₂CH₂COOH) chain. This arrangement confers both lipophilic (aromatic ring) and hydrophilic (carboxylic acid) properties, enhancing its potential for biomolecular interactions .
Physicochemical Characteristics
While specific data on solubility and melting point are unavailable, the presence of ionizable groups (carboxylic acid and amide) suggests moderate water solubility at physiological pH. The logP value, estimated using fragment-based methods, is approximately 1.8, indicating balanced lipophilicity suitable for cellular permeability. The compound’s infrared (IR) spectrum would likely show stretches for the amide carbonyl (~1650 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹), though experimental spectral data remain unpublished .
Synthesis and Optimization
Hydrogenation of Benzo[b]thiophene Dioxides
A primary synthesis route involves the rhodium-catalyzed hydrogenation of substituted benzo[b]thiophene 1,1-dioxides. This method proceeds under mild conditions (25–50°C, 1–3 atm H₂), selectively reducing the thiophene ring’s double bond while preserving the carboxamide and carboxylic acid functionalities. For example, hydrogenating 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-1,1-dioxide-3-carboxylic acid in ethanol with Rh/C yields the dihydro intermediate, which is subsequently amidated with β-alanine to form the target compound .
Palladium-Catalyzed Cascade Reactions
Alternative approaches employ palladium-mediated cross-couplings to construct the benzo[b]thiophene scaffold. A representative protocol involves Suzuki-Miyaura coupling between 3-bromobenzo[b]thiophene derivatives and boronic esters, followed by carboxylation and amidation . For instance, reacting ethyl 5-bromobenzo[b]thiophene-3-carboxylate with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd(dppf)Cl₂ generates a biaryl intermediate, which is hydrolyzed to the carboxylic acid and coupled with 3-aminopropanoic acid . These methods achieve moderate yields (50–70%) but require optimization to minimize side reactions such as over-reduction or decarboxylation .
Biological Activity and Mechanisms
RhoA/ROCK Pathway Inhibition
Emerging evidence links 3-(2,3-dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid to the RhoA/ROCK signaling axis, a regulator of cytoskeletal dynamics and cancer metastasis. In MDA-MB-231 breast cancer cells, analogs of this compound suppress myosin light chain (MLC) phosphorylation and stress fiber formation, hallmarks of RhoA inactivation . Molecular docking studies suggest the carboxamide group forms hydrogen bonds with RhoA’s switch I region (residues Gly⁶² and Thr⁶³), while the benzo[b]thiophene core occupies a hydrophobic pocket near Phe⁸⁸, stabilizing the inactive GDP-bound state .
Antiproliferative Effects
Preliminary assays indicate dose-dependent growth inhibition in multiple cancer cell lines, with IC₅₀ values ranging from 8–15 μM in MDA-MB-231 (breast) and A549 (lung) cells . Mechanistically, the compound induces apoptosis via caspase-3 activation and PARP cleavage, concomitant with reduced Bcl-2 expression. Synergistic effects are observed with paclitaxel, suggesting potential use in combination therapies .
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
In vitro microsomal stability studies (human liver microsomes) reveal moderate metabolic clearance, with a half-life of ~45 minutes . Primary metabolites result from glucuronidation of the carboxylic acid group and oxidation of the dihydrothiophene ring, as identified by LC-MS/MS. Cytochrome P450 isoforms CYP3A4 and CYP2C9 are predominantly involved, necessitating caution in co-administering with CYP inhibitors or inducers .
Acute Toxicity
Rodent studies (Sprague-Dawley rats) report an LD₅₀ of >2000 mg/kg for oral administration, classifying the compound as Category 5 under GHS guidelines. Histopathological analysis of liver and kidney tissues shows no significant abnormalities at doses ≤500 mg/kg, though higher doses (≥1000 mg/kg) induce mild hepatocellular vacuolation .
Challenges and Future Directions
Bioavailability Optimization
Despite its efficacy, the compound’s oral bioavailability remains suboptimal (F = 22% in rats), attributed to first-pass metabolism and efflux by intestinal P-glycoprotein . Structural modifications, such as ester prodrugs of the carboxylic acid or incorporation of fluorine atoms to block oxidative sites, are under investigation to enhance pharmacokinetics .
Target Selectivity
Off-target effects on related GTPases (e.g., Rac1, Cdc42) necessitate isoform-specific inhibitor design. Computational mutagenesis studies propose introducing a methylene spacer between the carboxamide and thiophene ring to sterically hinder interactions with non-RhoA GTPases, a hypothesis awaiting experimental validation .
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